Acide 4-acétoxyisophtalique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

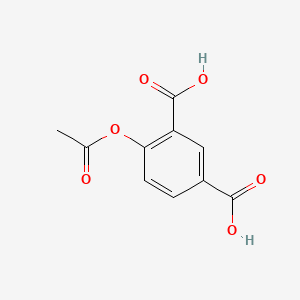

4-Acetoxyisophthalic Acid, also known as 4-(Acetyloxy)-1,3-benzenedicarboxylic Acid, is an organic compound with the molecular formula C10H8O6 and a molecular weight of 224.17 g/mol . This compound is a derivative of isophthalic acid and is used primarily in research and industrial applications.

Applications De Recherche Scientifique

4-Acetoxyisophthalic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyisophthalic Acid typically involves the acetylation of 4-hydroxyisophthalic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4-Acetoxyisophthalic Acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetoxyisophthalic Acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxyisophthalic acid.

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products:

Hydrolysis: 4-Hydroxyisophthalic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted isophthalic acids depending on the reagent used.

Mécanisme D'action

The mechanism of action of 4-Acetoxyisophthalic Acid involves its ability to undergo hydrolysis to release 4-hydroxyisophthalic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions that modify the functional groups of the compound, leading to the formation of biologically active molecules.

Comparaison Avec Des Composés Similaires

Isophthalic Acid: The parent compound from which 4-Acetoxyisophthalic Acid is derived.

Terephthalic Acid: Another isomer of phthalic acid with similar chemical properties.

4-Hydroxyisophthalic Acid: The hydrolyzed product of 4-Acetoxyisophthalic Acid.

Uniqueness: 4-Acetoxyisophthalic Acid is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and allows for specific applications in synthesis and research. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic chemistry.

Activité Biologique

4-Acetoxyisophthalic acid is a derivative of isophthalic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

4-Acetoxyisophthalic acid is characterized by the presence of an acetoxy group at the 4-position of the isophthalic acid structure. This modification can influence its solubility, stability, and interaction with biological targets. The general formula for 4-acetoxyisophthalic acid is C₉H₈O₄, and its molecular weight is approximately 180.16 g/mol.

Mechanisms of Biological Activity

Research indicates that derivatives of isophthalic acid, including 4-acetoxyisophthalic acid, exhibit various biological activities primarily through their interaction with protein kinase C (PKC) pathways. PKC is a crucial enzyme involved in signal transduction processes that regulate cell growth, differentiation, and apoptosis.

Key Findings:

Table 1: Summary of Biological Activities

Case Study: PKC Inhibition and Cancer Therapy

A study published in Journal of Medicinal Chemistry explored the design and synthesis of isophthalic acid derivatives, including 4-acetoxyisophthalic acid. The research highlighted how these compounds could displace radiolabeled phorbol esters from PKC isoforms, indicating their potential as therapeutic agents in cancer treatment. The most effective derivatives showed K(i) values ranging from 200 to 900 nM for PKC alpha and delta isoforms .

Future Directions in Research

The biological activity of 4-acetoxyisophthalic acid presents promising avenues for further research:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in cancer models.

- Mechanistic Studies : Investigating the specific pathways affected by this compound could elucidate its role in cellular processes.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery could improve therapeutic outcomes.

Propriétés

IUPAC Name |

4-acetyloxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLSYRJOJYLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.